2,5-Dichlorothiophene Regioselectivity vs. Isomeric Dichlorothiophenes in Electrophilic Aromatic Substitution
In electrophilic aromatic substitution (EAS) reactions, 2,5-dichlorothiophene exhibits exclusive regioselectivity for the remaining α-position, whereas its isomers yield complex mixtures. A comparative study of all four isomeric dichlorothiophenes (2,3-; 2,4-; 2,5-; and 3,4-) in Friedel-Crafts reactions demonstrated that 2,5-dichlorothiophene reacts to give a single regioisomer [1]. This contrasts sharply with the 2,3- and 2,4-isomers, which produce mixtures of regioisomeric products under identical conditions, complicating purification and reducing overall yield [1].
| Evidence Dimension | Number of regioisomers formed in Friedel-Crafts acylation |
|---|---|
| Target Compound Data | 1 (single regioisomer) |
| Comparator Or Baseline | 2,3-Dichlorothiophene (multiple isomers); 2,4-Dichlorothiophene (multiple isomers) |
| Quantified Difference | From complex mixtures to single product |
| Conditions | Friedel-Crafts acylation with acetyl chloride and AlCl₃ |
Why This Matters
This high regioselectivity ensures consistent, predictable synthetic outcomes, reducing purification costs and improving yield for drug discovery and agrochemical programs relying on thiophene scaffolds.
- [1] Sone, T., Inoue, M., & Sato, K. (1988). A New and Simple Route to 3-Arylthiophenes. Bulletin of the Chemical Society of Japan, 61(10), 3779–3781. View Source
